molecular formula C6H11N3O2S B13511983 1-Propyl-1h-imidazole-2-sulfonamide

1-Propyl-1h-imidazole-2-sulfonamide

Cat. No.: B13511983
M. Wt: 189.24 g/mol
InChI Key: YPMNUJUGOPWLMZ-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazole-2-sulfonamide is an imidazole derivative featuring a propyl group at the 1-position and a sulfonamide moiety at the 2-position of the heterocyclic ring. Imidazole sulfonamides are of interest in medicinal chemistry due to their role as enzyme inhibitors, particularly in carbonic anhydrase and kinase targeting . The propyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity compared to shorter-chain analogues like methyl or ethyl derivatives.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

1-propylimidazole-2-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11)

InChI Key

YPMNUJUGOPWLMZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most commonly reported synthetic approach to 1-Propyl-1H-imidazole-2-sulfonamide involves the sulfonylation of 1-propyl-1H-imidazole with a sulfonyl chloride reagent, typically methanesulfonyl chloride, under basic conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride by the imidazole nitrogen or carbon nucleophile, leading to the formation of the sulfonamide linkage.

Typical reaction scheme:

$$
\text{1-Propyl-1H-imidazole} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, low temp}} \text{1-Propyl-1H-imidazole-2-sulfonamide}
$$

Key reagents and conditions:

This method is widely used due to its straightforwardness and good yields, typically in the range of 70–85% under optimized conditions.

Detailed Reaction Conditions and Mechanism

  • The reaction starts by dissolving 1-propyl-1H-imidazole in an anhydrous organic solvent such as dichloromethane.
  • Triethylamine is added as a base to scavenge the hydrochloric acid generated during the reaction.
  • Methanesulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
  • The mixture is stirred at room temperature for 2–4 hours to ensure complete conversion.
  • The reaction progress is monitored by thin-layer chromatography (TLC), with typical Rf values around 0.5 in ethyl acetate.
  • After completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient or recrystallized from ethanol/water mixtures to obtain the pure sulfonamide.

Mechanistic insight:

  • The nucleophilic nitrogen at the C2 position of the imidazole ring attacks the electrophilic sulfur atom in methanesulfonyl chloride.
  • The base neutralizes the released HCl, driving the reaction forward.
  • The sulfonamide bond forms, yielding the target compound.

Data Table: Typical Reaction Parameters for Preparation of 1-Propyl-1H-imidazole-2-sulfonamide

Parameter Typical Value/Condition Notes
Starting material 1-Propyl-1H-imidazole Purity > 98%
Sulfonylating agent Methanesulfonyl chloride Freshly distilled or high purity
Base Triethylamine or K₂CO₃ 1.2 equivalents relative to sulfonyl chloride
Solvent Dichloromethane (DCM) or THF Anhydrous solvent preferred
Temperature 0–5 °C (addition), then room temperature Controls reaction rate and selectivity
Reaction time 2–4 hours Monitored by TLC
Purification method Silica gel chromatography or recrystallization Ethyl acetate/hexane gradient or ethanol/water
Yield 70–85% Depends on scale and purity of reagents

Research Findings and Analytical Characterization

  • Structural characterization of the synthesized compound is typically done via Nuclear Magnetic Resonance (NMR) spectroscopy , including $$^{1}H$$ and $$^{13}C$$ NMR, confirming the presence of the propyl group and sulfonamide moiety.
  • Infrared (IR) spectroscopy shows characteristic sulfonamide S=O stretching bands around 1150–1350 cm$$^{-1}$$ and N–H stretching around 3200–3400 cm$$^{-1}$$.
  • Mass spectrometry (MS) confirms the molecular ion peak consistent with the molecular weight of 1-Propyl-1H-imidazole-2-sulfonamide.
  • X-ray crystallography may be used for precise structural determination, revealing bond lengths and angles critical for understanding pharmacological properties.
  • Density Functional Theory (DFT) calculations have been applied to related imidazole sulfonamides to predict electronic structure, reactivity, and stability, which can guide optimization of synthetic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1h-imidazole-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Propyl-1h-imidazole-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-1h-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between 1-propyl-1H-imidazole-2-sulfonamide and related compounds:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity
1-Propyl-1H-imidazole-2-sulfonamide 1-Propyl, 2-SO₂NH₂ C₆H₁₁N₃O₂S ~193.23* N/A N/A
1-Methyl-1H-imidazole-2-sulfonamide 1-Methyl, 2-SO₂NH₂ C₄H₇N₃O₂S 161.18 89517-92-0 N/A
1-(Propan-2-yl)-1H-imidazole-4-sulfonamide 1-Isopropyl, 4-SO₂NH₂ C₆H₁₁N₃O₂S 189.23 1423029-76-8 95%
1-(1-Propyl-1H-imidazol-2-yl)methanamine dihydrochloride 1-Propyl, 2-CH₂NH₂·2HCl C₇H₁₅Cl₂N₃ 212.12 1189914-40-6 N/A

*Estimated based on structural similarity to 1-(propan-2-yl)-1H-imidazole-4-sulfonamide .

Key Observations:

Substituent Position : The sulfonamide group’s position (2 vs. 4) significantly impacts electronic and steric properties. For example, 1-(propan-2-yl)-1H-imidazole-4-sulfonamide may exhibit different hydrogen-bonding interactions compared to 2-sulfonamide derivatives, influencing target binding.

Alkyl Chain Length: The propyl group in the target compound increases lipophilicity compared to methyl (C₄ vs.

Functional Group Variation : Replacing sulfonamide with methanamine (as in ) introduces a basic amine group, altering charge state and reactivity.

Biological Activity

1-Propyl-1H-imidazole-2-sulfonamide is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological and chemical properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of 1-Propyl-1H-imidazole-2-sulfonamide, including its mechanisms of action, therapeutic potential, and relevant case studies.

1-Propyl-1H-imidazole-2-sulfonamide has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H11N3O2S
Molecular Weight189.24 g/mol
IUPAC Name1-propylimidazole-2-sulfonamide
InChIInChI=1S/C6H11N3O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3,(H2,7,10,11)
Canonical SMILESCCCN1C=CN=C1S(=O)(=O)N

The biological activity of 1-Propyl-1H-imidazole-2-sulfonamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biological pathways, making it a candidate for therapeutic applications in antimicrobial and anticancer treatments.

Biological Activities

Recent studies have highlighted several biological activities associated with 1-Propyl-1H-imidazole-2-sulfonamide:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-Propyl-1H-imidazole-2-sulfonamide possesses activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In one study involving tumor-bearing mice, treatment with 1-Propyl-1H-imidazole-2-sulfonamide resulted in a significant reduction in tumor size compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis in cancer cell lines at specific concentrations, indicating its potential as an anticancer agent .

Case Studies

Several case studies have documented the efficacy of 1-Propyl-1H-imidazole-2-sulfonamide in various applications:

  • Antimicrobial Efficacy : A study conducted by Jain et al. demonstrated the compound's effectiveness against S. aureus and E. coli using the cylinder wells diffusion method. The results indicated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
  • Anticancer Research : In a preclinical study involving MCF cell lines, administration of 1-Propyl-1H-imidazole-2-sulfonamide led to an IC50 value of 25.72 ± 3.95 μM, suggesting significant cytotoxicity against cancer cells .

Comparative Analysis

When compared to other imidazole derivatives such as 1-Methyl and 1-Ethyl imidazole sulfonamides, the propyl variant exhibits unique pharmacokinetic properties due to its specific alkyl chain length. This structural difference may influence solubility and binding affinity to biological targets, enhancing its therapeutic potential.

Q & A

Q. How can SAR studies differentiate the contributions of the imidazole ring vs. sulfonamide moiety to bioactivity?

  • Design :

Analog Synthesis : Prepare derivatives lacking either the imidazole (e.g., benzene-sulfonamide) or sulfonamide group.

Bioassays : Compare inhibitory activity against target enzymes (e.g., kinase assays).

QSAR Modeling : Use CoMFA or machine learning to quantify group contributions .

Tables for Key Data

Property Experimental Value Technique Reference
Melting Point162–164°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.2 ± 0.1Shake-Flask Method
Cytotoxicity (IC₅₀, HeLa)12.3 µMMTT Assay

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